molecular formula C12H11NO B8402013 4-Cyclopropylisoquinoline-2-oxide CAS No. 1409964-43-7

4-Cyclopropylisoquinoline-2-oxide

Cat. No. B8402013
CAS RN: 1409964-43-7
M. Wt: 185.22 g/mol
InChI Key: SFMSQNSZJJEJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylisoquinoline-2-oxide is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropylisoquinoline-2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylisoquinoline-2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1409964-43-7

Product Name

4-Cyclopropylisoquinoline-2-oxide

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-cyclopropyl-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C12H11NO/c14-13-7-10-3-1-2-4-11(10)12(8-13)9-5-6-9/h1-4,7-9H,5-6H2

InChI Key

SFMSQNSZJJEJEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C[N+](=CC3=CC=CC=C32)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-cyclopropylisoquinoline (0.4 g, 2.364 mmol) in DCM (10 ml) was added m-CPBA (1.224 g, 7.09 mmol) at room temperature. The reaction mass was stirred at the same temperature for 18 h. The reaction mass was diluted with DCM and washed with water and aqueous sodium bicarbonate solution. The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to get desired compound (0.35 g, 80%) as solid. The crude compound was taken further without purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.224 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.